N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15249642
InChI: InChI=1S/C13H9N3O2S/c17-13(15-12-5-1-2-6-14-12)9-8-10(18-16-9)11-4-3-7-19-11/h1-8H,(H,14,15,17)
SMILES:
Molecular Formula: C13H9N3O2S
Molecular Weight: 271.30 g/mol

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC15249642

Molecular Formula: C13H9N3O2S

Molecular Weight: 271.30 g/mol

* For research use only. Not for human or veterinary use.

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide -

Specification

Molecular Formula C13H9N3O2S
Molecular Weight 271.30 g/mol
IUPAC Name N-pyridin-2-yl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C13H9N3O2S/c17-13(15-12-5-1-2-6-14-12)9-8-10(18-16-9)11-4-3-7-19-11/h1-8H,(H,14,15,17)
Standard InChI Key YQFJVQXKNOYDJA-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-(Pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide integrates three distinct heterocyclic systems:

  • Pyridine Ring: Positioned at the carboxamide’s nitrogen atom, the pyridine moiety contributes basicity and hydrogen-bonding capabilities, which are critical for molecular recognition in biological systems.

  • Thiophene Substituent: The 5-(thiophen-2-yl) group introduces sulfur-based π-electron density, enhancing the compound’s aromaticity and potential for hydrophobic interactions.

  • Oxazole Core: The 1,2-oxazole ring provides rigidity and electronic diversity, with the carboxamide group at position 3 enabling hydrogen bonding and solubility modulation .

The compound’s planar structure, as inferred from analogous oxazole derivatives, suggests strong intermolecular interactions in solid-state crystallography, though experimental data specific to this compound remain limited .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC13H9N3O2S\text{C}_{13}\text{H}_9\text{N}_3\text{O}_2\text{S}
Molecular Weight271.30 g/mol
Heterocyclic ComponentsPyridine, Thiophene, Oxazole
Predicted LogP2.8 (estimated)
Hydrogen Bond Donors2 (amide NH, pyridine N)
Hydrogen Bond Acceptors4 (amide O, oxazole O, pyridine N)

Synthesis and Optimization Strategies

Palladium-Catalyzed Oxazole Formation

Recent advances in oxazole synthesis, particularly methods developed by Hikawa et al., highlight the use of palladium trifluoroacetate [Pd(TFA)2][ \text{Pd(TFA)}_2 ] as a catalyst for constructing 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes . While this protocol was initially designed for 4,5-disubstituted oxazoles, its adaptation to N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves the following steps:

  • Condensation: Picolinamide reacts with thiophene-2-carbaldehyde under Pd(TFA)2_2 catalysis (5 mol%) in n-octane at 150°C, forming an intermediate Schiff base.

  • Cyclization: Intramolecular nucleophilic attack by the amide oxygen on the aldehyde-derived carbon generates the oxazole ring, with simultaneous dehydration .

  • Workup: Chromatographic purification yields the final product in moderate-to-high purity (62% yield under optimized conditions) .

Table 2: Reaction Optimization for Oxazole Synthesis

EntryCatalystSolventTemperature (°C)Yield (%)
1Pd(TFA)2_2n-Octane15062
2Pd(TFA)2_2o-Xylene15050
3Nonen-Octane1500

The choice of n-octane as a solvent proves critical, likely due to its high boiling point and non-polar nature, which favor cyclization over side reactions .

Hypothesized Biological Activities and Mechanisms

Xanthine Oxidase Inhibition

Although direct studies on N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide are sparse, structural analogs such as N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides exhibit potent xanthine oxidase (XO) inhibition, with IC50_{50} values in the nanomolar range . Molecular docking simulations suggest that the oxazole-carboxamide moiety binds competitively to XO’s active site, displacing xanthine through hydrogen bonding with Glu802 and Arg880 residues . By analogy, the pyridine and thiophene groups in the target compound may enhance binding affinity via π-stacking with hydrophobic pockets adjacent to the catalytic site.

Comparative Analysis with Structural Analogs

Table 3: Bioactivity of Related Heterocyclic Carboxamides

CompoundStructural FeaturesReported ActivityIC50_{50}/EC50_{50}
N-(Pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamidePyridine, thiophene, oxazoleHypothesized XO inhibitionNot determined
5-(Thiazol-2-yl)-N-[1-(thiazol-2-methyl)-1H-pyrazol]Thiazole, pyrazoleAntimicrobial12 µM (E. coli)
4-(Furan-2-yloxy)-N-[1-(furan-2-methyl)-1H-pyrazol]Furan, pyrazoleAnti-inflammatory45 nM (COX-2)

The substitution of thiophene for thiazole or furan alters electronic density and steric bulk, potentially enhancing target selectivity. For example, the sulfur atom in thiophene may improve membrane permeability compared to oxygen-containing furan analogs.

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm regiochemistry, with characteristic shifts for oxazole protons (δ 8.2–8.5 ppm) and thiophene aromatic signals (δ 7.1–7.4 ppm).

  • Infrared Spectroscopy (IR): Stretching vibrations at 1670 cm1^{-1} (amide C=O) and 1605 cm1^{-1} (oxazole C=N) validate functional group integrity .

  • High-Resolution Mass Spectrometry (HRMS): Precise mass determination (m/zm/z 271.0512 for [M+H]+[ \text{M+H} ]^+ ) ensures synthetic accuracy.

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